molecular formula C19H31NO6S B1665779 Artemisone CAS No. 255730-18-8

Artemisone

Número de catálogo B1665779
Número CAS: 255730-18-8
Peso molecular: 401.5 g/mol
Clave InChI: FDMUNKXWYMSZIR-NQWKWHCYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Artemisone is an innovative artemisinin derivative with applications in the treatment of malaria, schistosomiasis, and other diseases . It is derived from the plant Artemisia annua, an ancient Chinese herbal remedy for relapsing fever .


Synthesis Analysis

Artemisone–piperazine–tetronamide hybrids were efficiently synthesized from dihydroartemisinin (DHA) and investigated for their in vitro cytotoxicity against some human cancer cells and benign cells .


Molecular Structure Analysis

Artemisone has a molecular formula of C19H31NO6S, with an average mass of 401.517 Da and a monoisotopic mass of 401.187195 Da . It has eight defined stereocenters .


Chemical Reactions Analysis

Artemisinins, including Artemisone, have been proposed to work through several mechanisms, including alkylation of heme by carbon-centered free radicals . The endoperoxide 1,2,4-trioxane ring in Artemisone is responsible for its antimalarial properties .


Physical And Chemical Properties Analysis

Artemisone has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . Despite containing an endoperoxide group, which is generally susceptible to decomposition, Artemisone is remarkably thermostable .

Aplicaciones Científicas De Investigación

  • Malaria Treatment

    • Application : Artemisone is used in the treatment of malaria, a disease caused by Plasmodium falciparum .
    • Method : Artemisone is administered orally, rectally, intramuscularly, or intravenously .
    • Results : Artemisone has shown significant effects against malaria, saving millions of lives at risk from the disease around the globe .
  • Cancer Treatment

    • Application : Artemisone has shown anti-cancer properties in both cell lines and animal models .
    • Results : While the specific outcomes are not detailed, the resources suggest that Artemisone has significant potential in oncology .
  • Treatment of Tuberculosis

    • Application : Artemisone is used in the treatment of tuberculosis .
    • Results : The specific outcomes of tuberculosis treatment with Artemisone are not detailed in the available resources .
  • Treatment of Viral Diseases

    • Application : Artemisone is used in the treatment of various viral diseases, including Human cytomegalovirus .
    • Results : The specific outcomes of viral disease treatment with Artemisone are not detailed in the available resources .
  • Treatment of Parasitic Infections

    • Application : Artemisone is used in the treatment of parasitic infections like schistosomiasis .
    • Results : The specific outcomes of parasitic infection treatment with Artemisone are not detailed in the available resources .
  • Treatment of Cerebral Malaria

    • Application : Artemisone is used in the treatment of cerebral malaria, a severe form of malaria that affects the brain .
    • Method : Artemisone is released from biodegradable polymers for a longer period to expose the parasites to a non-toxic drug concentration .
    • Results : The use of Artemisone in this way has been shown to cure mice of cerebral malaria or delay the onset of the disease by a week .
  • Treatment of Bovine Diseases

    • Application : Artemisone has potential applications in the treatment of bovine diseases .
    • Results : The specific outcomes of bovine disease treatment with Artemisone are not detailed in the available resources .
  • Treatment of Schistosomiasis

    • Application : Artemisone is used in the treatment of Schistosomiasis, a parasitic disease caused by trematode worms of the genus Schistosoma .
    • Method : A self-microemulsifying drug delivery system (SMEDDS) was developed for the oral administration of Artemisone .
    • Results : The orally administrated artemisone SMEDDS formulation was highly active in vivo in S. mansoni infected mice. Thorough elimination of the adult worms, their eggs and prevention of the deleterious granuloma formation in the livers of infected mice was observed even at a relatively low dose of the drug .
  • Treatment of Cerebral Malaria

    • Application : Artemisone is used in the treatment of cerebral malaria, a severe form of malaria that affects the brain .
    • Method : Artemisone is released from biodegradable polymers for a longer period to expose the parasites to a non-toxic drug concentration .
    • Results : The use of Artemisone in this way has been shown to cure mice of cerebral malaria or delay the onset of the disease by a week .
  • Treatment of Leishmaniasis

    • Application : Artemisone has potential applications in the treatment of Leishmaniasis, a disease caused by the parasite Leishmania .
    • Results : The specific outcomes of Leishmaniasis treatment with Artemisone are not detailed in the available resources .
  • Treatment of Toxoplasmosis

    • Application : Artemisone is used in the treatment of Toxoplasmosis, a disease caused by the parasite Toxoplasma gondii .
    • Results : The specific outcomes of Toxoplasmosis treatment with Artemisone are not detailed in the available resources .
  • Treatment of Trypanosomiasis

    • Application : Artemisone is used in the treatment of Trypanosomiasis, a disease caused by the parasite Trypanosoma .
    • Results : The specific outcomes of Trypanosomiasis treatment with Artemisone are not detailed in the available resources .

Propiedades

IUPAC Name

4-[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO6S/c1-12-4-5-15-13(2)16(20-8-10-27(21,22)11-9-20)23-17-19(15)14(12)6-7-18(3,24-17)25-26-19/h12-17H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMUNKXWYMSZIR-NQWKWHCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)N5CCS(=O)(=O)CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Artemisone

CAS RN

255730-18-8
Record name Artemisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255730-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Artemisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ARTEMISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796LMW5BUZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Artemisone
Reactant of Route 2
Artemisone
Reactant of Route 3
Artemisone
Reactant of Route 4
Artemisone
Reactant of Route 5
Artemisone
Reactant of Route 6
Artemisone

Citations

For This Compound
1,450
Citations
J Nagelschmitz, B Voith, G Wensing… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… artemisone were administered orally to healthy subjects. Plasma concentrations of artemisone … Artemisone was well tolerated, with no serious adverse events and no clinically relevant …
Number of citations: 119 journals.asm.org
L Vivas, L Rattray, LB Stewart… - Journal of …, 2007 - academic.oup.com
… Slight antagonistic trends were found between artemisone … artemisone and mefloquine, lumefantrine or quinine. Various degrees of synergy were observed in vivo between artemisone …
Number of citations: 115 academic.oup.com
RK Haynes, B Fugmann, J Stetter… - Angewandte Chemie …, 2006 - Wiley Online Library
… falciparum K1 strikingly reveal that artemisone has a greatly enhanced bioavailability, as … each of ATS and artemisone at 10 mg kg −1 day −1 for 3 days. The artemisone-treated group …
Number of citations: 305 onlinelibrary.wiley.com
IR Dunay, WC Chan, RK Haynes… - Antimicrobial agents and …, 2009 - Am Soc Microbiol
… Artemiside and artemisone displayed better inhibition than either artemisinin or artesunate against the parasite in vitro. Artemiside and artemisone treatment controlled parasite …
Number of citations: 103 journals.asm.org
A Dwivedi, A Mazumder, L Du Plessis… - … , Biology and Medicine, 2015 - Elsevier
… Here we describe the entrapment of artemisone in SLNs and niosomes, and examine how entrapment modifies the efficacy of artemisone against the A-375 melanoma cell line. We …
Number of citations: 100 www.sciencedirect.com
RK Haynes, WC Chan, CM Lung… - ChemMedChem …, 2007 - Wiley Online Library
The results of Fe 2+ ‐induced decomposition of the clinically used artemisinins, artemisone, other aminoartemisinins, 10‐deoxoartemisinin, and the 4‐fluorophenyl derivative have been …
JH Waknine-Grinberg, N Hunt, A Bentura-Marciano… - Malaria journal, 2010 - Springer
… , with an emphasis on artemisone therapy for ECM. The possible induction of artemisone resistance and the efficiency of artemisone monotherapy vs. combined artemisone-chloroquine …
Number of citations: 82 link.springer.com
G Schmuck, AM Klaus, F Krötlinger… - … Research Part B …, 2009 - Wiley Online Library
… In rats, artemisone … artemisone induced clinical symptoms and affected postnatal survival, body weight gain in the F1 pups, and motor activity. CONCLUSIONS: In summary, artemisone …
Number of citations: 22 onlinelibrary.wiley.com
E Oiknine-Djian, Y Weisblum, A Panet… - Antimicrobial agents …, 2018 - Am Soc Microbiol
… that artemisone is a reversible inhibitor targeting an earlier phase of the viral replication cycle than ganciclovir. Importantly, artemisone … of artemisone as a new inhibitor against HCMV. …
Number of citations: 42 journals.asm.org
S D'Alessandro, M Gelati, N Basilico, EA Parati… - Toxicology, 2007 - Elsevier
… Artemisone is a novel 10-alkylamino derivative which is not … -angiogenic properties of both artemisone and dihydroartemisinin in … The data show that artemisone is significantly less anti-…
Number of citations: 75 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.